![molecular formula C14H16S2 B14707390 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene CAS No. 23871-56-9](/img/structure/B14707390.png)
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Phenylsulfanyl)-9-thiabicyclo[331]non-2-ene is a bicyclic compound characterized by the presence of a phenylsulfanyl group and a sulfur atom within its bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of sulfur-containing reagents to introduce the thiabicyclo structure. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The phenylsulfanyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Applications De Recherche Scientifique
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its unique chemical properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism by which 6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene exerts its effects involves interactions with specific molecular targets. The phenylsulfanyl group and the sulfur atom within the bicyclic structure can interact with various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic structure but may differ in functional groups and chemical properties.
Phenylsulfanyl-substituted compounds: Compounds with a phenylsulfanyl group but different core structures.
Uniqueness
6-(Phenylsulfanyl)-9-thiabicyclo[3.3.1]non-2-ene is unique due to the combination of its bicyclic structure and the presence of both a phenylsulfanyl group and a sulfur atom.
Propriétés
Numéro CAS |
23871-56-9 |
|---|---|
Formule moléculaire |
C14H16S2 |
Poids moléculaire |
248.4 g/mol |
Nom IUPAC |
6-phenylsulfanyl-9-thiabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C14H16S2/c1-2-5-11(6-3-1)15-14-10-9-12-7-4-8-13(14)16-12/h1-7,12-14H,8-10H2 |
Clé InChI |
DEQQEWKJVSGQHE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C2CC=CC1S2)SC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one;oxalic acid](/img/structure/B14707319.png)
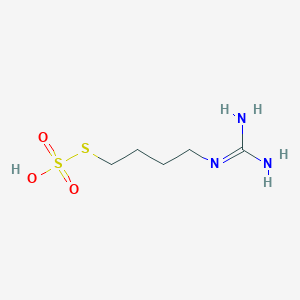
![Spiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dioxolan]-3-one, 4,7,7-trimethyl-](/img/structure/B14707322.png)
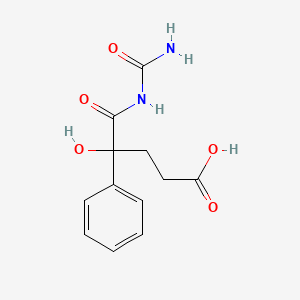

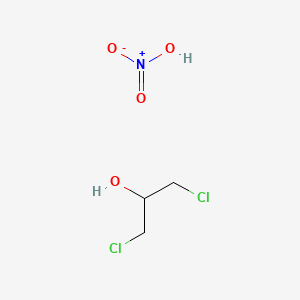
![[2,5,6-Triacetyloxy-3,4-bis(methylsulfonyloxy)hexyl] acetate](/img/structure/B14707342.png)
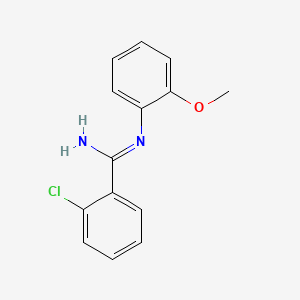
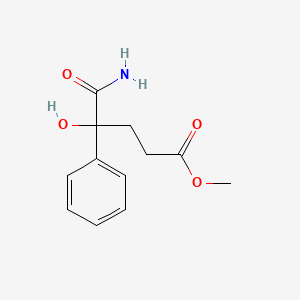

![1-[2-(Aziridin-1-yl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B14707356.png)


